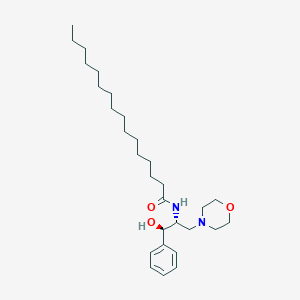

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol

Vue d'ensemble

Description

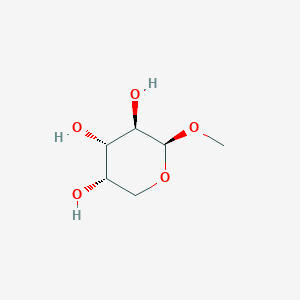

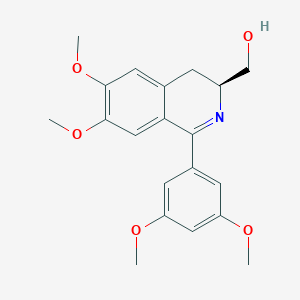

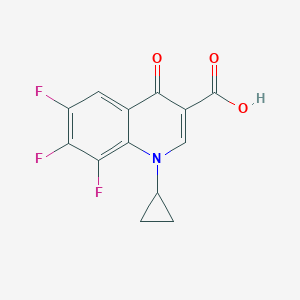

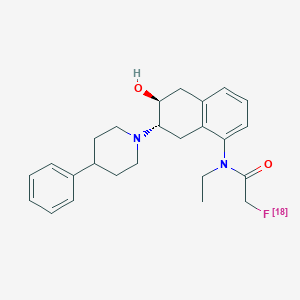

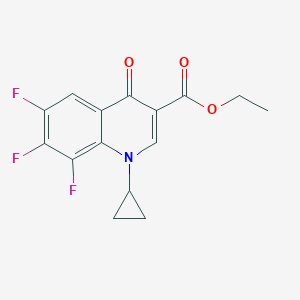

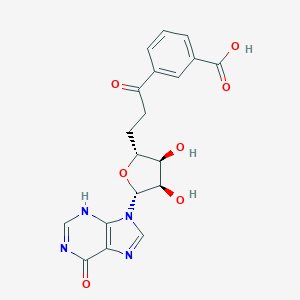

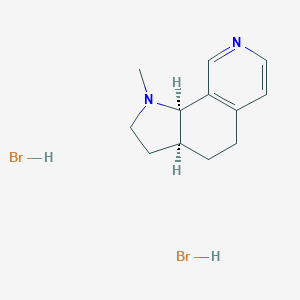

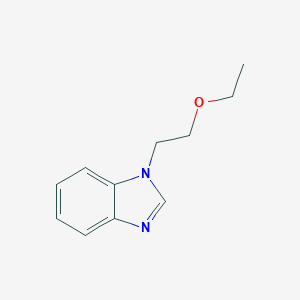

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as skeletal, structural, or 3D models .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Applications De Recherche Scientifique

Inhibition of Glucocerebroside Synthetase

(1R,2R)-1-Phenyl-2-Palmitoylamino-3-Morpholino-1-Propanol has been identified as an effective inhibitor of the glucosyltransferase in liver, which forms glucosylceramide. This inhibition activity is significant as it impacts the synthesis of glycosphingolipids, crucial in various biological processes (Inokuchi & Radin, 1987).

Quantification in Biological Samples

A high-performance liquid chromatography (HPLC) method was developed to measure levels of this compound in mouse plasma and liver, highlighting its relevance in bioavailability and dose-response studies (Wu et al., 2006).

Synthesis from D- or L- Serine

Enantiomerically pure forms of the compound have been synthesized from D- or L-serine, offering a pathway for large-scale production. This development is crucial for further research and potential therapeutic applications (Mitchell et al., 1998).

Modulation of Multidrug Resistance

This compound has been found to modulate mdr1 expression at the mRNA level and inhibit P-glycoprotein-mediated outward efflux of cytotoxic agents in cancer cells, suggesting a role in overcoming multidrug resistance (Yuan, Wang, & Zhang, 2001).

Chemotherapy against Malaria Parasites

Its analogues inhibit sphingomyelin synthase activity in the human malaria parasite Plasmodium falciparum, indicating a potential for development as a novel antimalarial therapeutic (Lauer, Ghori, & Haldar, 1995).

Impact on Cell Signaling Systems

Treatment with this compound influences the synthesis of various lipids in cells, impacting the signaling systems. This has implications for understanding cellular communication and potential therapeutic interventions (Kovács, Pintér, & Csaba, 2000).

Treatment of Glycosphingolipid Storage Disorders

This compound, along with its analogues, has been explored as a tool for manipulating glycosphingolipid levels in cells, elucidating questions associated with sphingolipid signaling, and potentially treating glycosphingolipid storage disorders (Abe, Wild, Lee, & Shayman, 2001).

Neurite Outgrowth in Cultured Neurons

The L-threo isomer of a similar compound has shown to stimulate neurite outgrowth and biosynthesis of glycosphingolipids in rat neocortical explants, suggesting its potential in neurodevelopmental research (Usuki, Hamanoue, Kohsaka, & Inokuchi, 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBANDBMHLEMFA-XRKRLSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164156 | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149022-18-4 | |

| Record name | rel-N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149022-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research paper regarding D-threo-PPMP?

A1: The research paper focuses on developing and validating a liquid chromatography method to accurately measure the concentration of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in biological samples, specifically mouse plasma and liver tissue []. This method is crucial for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of D-threo-PPMP in preclinical models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)

![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)

![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)

![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)